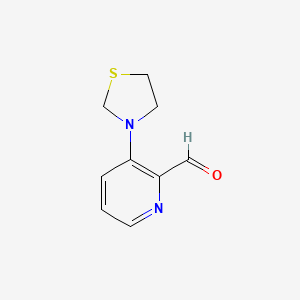

3-(Thiazolidin-3-yl)picolinaldehyde

Description

Significance of Nitrogen and Sulfur Heterocycles in Advanced Organic Synthesis and Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. ijarst.in Among these, nitrogen- and sulfur-containing heterocycles are of paramount importance due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. ijarst.inopenmedicinalchemistryjournal.com

The presence of nitrogen and sulfur heteroatoms imparts unique electronic properties and reactivity to the cyclic structures, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.comnih.gov These atoms, with their available unshared pairs of electrons and differing electronegativity compared to carbon, significantly influence the molecule's physicochemical characteristics, such as basicity, aromaticity, and potential for hydrogen bonding. nih.gov This diverse reactivity makes them invaluable scaffolds in organic synthesis, enabling the construction of complex molecular frameworks. acs.org

In the realm of medicinal chemistry, nitrogen and sulfur heterocycles are considered "privileged scaffolds" because they are frequently found in biologically active compounds. nih.govresearchgate.net Their ability to interact with biological targets like enzymes and receptors has led to their incorporation into a vast array of drugs, including antibiotics, anticancer agents, and anti-inflammatory compounds. ijarst.inresearchgate.net The structural diversity and tunable electronic properties of these heterocycles allow chemists to design molecules with specific biological activities, making them a central focus of drug discovery efforts. openmedicinalchemistryjournal.comnih.gov

Overview of Pyridine-Carbaldehyde and Thiazolidine (B150603) Core Scaffolds in Modern Chemistry

The two core components of 3-(Thiazolidin-3-yl)picolinaldehyde, the pyridine-carbaldehyde and thiazolidine scaffolds, each possess a rich history and a significant presence in contemporary chemistry.

Pyridine-Carbaldehyde Scaffold:

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in chemistry. nih.govrsc.org Its derivatives are found in numerous natural products, including vitamins like niacin and alkaloids, and form the core of over 7000 drug molecules. rsc.orgrsc.org The nitrogen atom in the pyridine ring renders it basic and influences its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Picolinaldehyde, or 2-pyridinecarboxaldehyde, is a derivative where a formyl (aldehyde) group is attached to the carbon atom adjacent to the ring nitrogen. This aldehyde group is a versatile functional handle for a wide range of chemical transformations, including condensations and the formation of imines (Schiff bases), making it a valuable synthon in organic synthesis. rsc.orgacs.org Pyridine-carbaldehydes are used as intermediates in the synthesis of pharmaceuticals and other specialized chemicals. chemicalbook.comchemicalbook.com

Thiazolidine Core Scaffold:

Thiazolidine is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom. nih.gov This scaffold is a key structural feature in a number of important molecules, most notably in the antibiotic penicillin, where it is fused to a β-lactam ring. wikipedia.org The thiazolidine ring itself is associated with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

Derivatives such as thiazolidinones and thiazolidinediones are prominent in medicinal chemistry. nih.govacs.org For example, the thiazolidinedione core is the basis for the "glitazone" class of antidiabetic drugs, including rosiglitazone (B1679542) and pioglitazone. nih.gov The versatility of the thiazolidine ring allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. nih.govnih.gov One common synthetic route to thiazolidine derivatives involves the condensation reaction between an aldehyde or ketone, an amine, and a thiol-containing compound like mercaptoacetic acid or L-cysteine. scielo.brnih.govresearchgate.net

Rationale for Investigating this compound Architectures in Academic Research

The investigation of hybrid molecules like this compound is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units responsible for biological activity) to create a new molecule with potentially enhanced or novel properties compared to the individual components. nih.gov

The rationale for studying pyridine-thiazolidine hybrids stems from the promising biological activities associated with each individual scaffold. nih.govnih.gov By linking the pyridine ring, known for its diverse roles in medicinal chemistry, with the thiazolidine moiety, which also exhibits a wide range of pharmacological effects, researchers aim to create synergistic effects or target multiple biological pathways. nih.govresearchgate.net

Academic research into such hybrids explores their potential as:

Anticancer Agents: Both pyridine and thiazolidine derivatives have shown antiproliferative activity. nih.govnih.govmdpi.com Hybridization aims to develop more potent and selective anticancer compounds.

Kinase Inhibitors: Specific pyridine-thiazolidinone hybrids have been investigated as inhibitors of enzymes like CDK2 and GSK3β, which are implicated in cell cycle regulation and are targets for cancer therapy. nih.gov

Antimicrobial Agents: The combination of these two heterocycles offers a potential avenue for developing new agents to combat drug-resistant bacteria. nih.govnih.gov

The specific linkage in this compound, with the thiazolidine nitrogen attached to the C-3 position of the pyridine ring and an aldehyde at the C-2 position, provides a unique spatial arrangement and electronic distribution. The aldehyde group remains a key reactive site for further chemical modification or for forming covalent bonds with biological targets, such as in the development of prodrugs or specific enzyme inhibitors. nih.gov Research in this area seeks to understand how this particular isomeric arrangement influences the molecule's chemical reactivity, conformational flexibility, and ultimately, its biological activity. nih.govnih.gov

Data Tables

Below are interactive tables summarizing key information about the core scaffolds discussed.

Table 1: Properties of Core Heterocyclic Scaffolds

| Scaffold | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

|---|---|---|---|

| Pyridine | C₅H₅N | 79.10 | Aromatic, basic nitrogen atom, precursor for many pharmaceuticals. rsc.orgresearchgate.net |

| Thiazolidine | C₃H₇NS | 89.15 | Saturated, contains both sulfur and nitrogen, core of penicillin. nih.govwikipedia.org |

Table 2: Examples of Biologically Active Thiazolidine Derivatives

| Compound | Core Structure | Primary Application |

|---|---|---|

| Penicillin G | Thiazolidine fused to β-lactam | Antibiotic. wikipedia.org |

| Pioglitazone | Thiazolidinedione | Antidiabetic. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-9(2-1-3-10-8)11-4-5-13-7-11/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHAXMIWQSKEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thiazolidin 3 Yl Picolinaldehyde and Analogous Architectures

Retrosynthetic Disconnections and Strategic Planning for 3-(Thiazolidin-3-yl)picolinaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnection points are the bonds forming the thiazolidine (B150603) ring and the bond connecting the thiazolidine nitrogen to the pyridine (B92270) ring.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests two primary forward synthetic strategies:

Sequential Assembly: This approach involves the initial synthesis of a functionalized pyridine precursor, such as 3-aminomethylpyridine, followed by the construction of the thiazolidine ring onto the pyridine moiety.

Convergent Synthesis: In this strategy, the thiazolidine ring and the pyridine-carbaldehyde moiety are prepared separately and then coupled in a final step. However, the sequential approach is often more efficient for this type of architecture.

A key consideration in the strategic planning is the reactivity of the aldehyde group on the picolinaldehyde. It may need to be protected during the synthesis of the thiazolidine ring to prevent unwanted side reactions, and then deprotected in a final step.

Condensation Reactions as Foundational Synthetic Strategies

Condensation reactions are fundamental to the synthesis of both the thiazolidine and pyridine-carbaldehyde moieties, as well as their final assembly.

Formation of the Thiazolidine Heterocyclic Ring

The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively mdpi.com. Its synthesis is well-established and can be achieved through several methodologies.

The most common and direct method for the synthesis of the thiazolidine ring is the cyclocondensation reaction between an aldehyde and a 1,2-aminothiol, such as cysteamine (B1669678) impactfactor.org. This reaction proceeds through the initial formation of a thiazolidine intermediate, which is generally stable. The reaction is often carried out under mild conditions and can be catalyzed by acids.

Table 1: Examples of Catalysts and Conditions for Thiazolidine Synthesis

| Catalyst/Condition | Reactants | Product | Reference |

| Acidic Conditions | Cysteine and an aldehyde | Thiazolidine conjugate | chemmethod.com |

| None (physiological pH) | 1,2-aminothiols and aliphatic aldehydes | Thiazolidine | nih.gov |

| β-cyclodextrin-SO3H | Aldehyde, amine, thioglycolic acid | Thiazolidin-4-one | scielo.br |

This approach is highly versatile, allowing for the incorporation of a wide variety of substituents on the thiazolidine ring, depending on the choice of aldehyde and aminothiol (B82208).

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the assembly of thiazolidine rings, a three-component reaction involving an amine, an aldehyde, and a thiol-containing compound (such as thioglycolic acid) is frequently employed, particularly for the synthesis of thiazolidin-4-ones researchgate.net.

These reactions often proceed through the in situ formation of an imine from the amine and aldehyde, which then undergoes cyclization with the thiol component. Various catalysts, including Lewis acids and ionic liquids, can be used to promote these reactions . The use of ultrasound irradiation has also been shown to be an effective methodology for the synthesis of thiazolidin-4-ones .

Construction of Pyridine-Carbaldehyde Moieties

Pyridine-3-carbaldehyde, also known as picolinaldehyde, is a key building block for the target molecule. It is a commercially available compound but can also be synthesized through various methods scielo.br.

One common industrial method involves the oxidation of 3-methylpyridine (3-picoline). Another approach is the hydrogenation of 3-cyanopyridine in the presence of a catalyst . The Vilsmeier-Haack reaction provides a route to substituted pyridine-3-carboxaldehydes from appropriate precursors scielo.br.

Table 2: Synthetic Routes to Pyridine-3-Carbaldehyde

| Starting Material | Key Reagents | Product | Reference |

| 3-Methylpyridine | Oxidizing agent | 3-Pyridinecarboxaldehyde | |

| 3-Cyanopyridine | Hydrogen, Catalyst (e.g., Pd/C) | 3-Pyridinecarboxaldehyde | |

| Acetanilide derivatives | Vilsmeier-Haack reagent (DMF, POCl3) | 2-Chloro-quinoline-3-carbaldehyde | scielo.br |

The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Strategic Assembly of the this compound Core

The final assembly of the this compound core can be envisioned through a multicomponent reaction, which is an efficient strategy for forming thiazolidinone derivatives . A plausible synthetic route would involve a one-pot reaction of 3-aminomethylpyridine, an appropriate aldehyde (such as formaldehyde), and a mercapto-containing compound.

An analogous synthesis has been reported for novel thiazolidin-4-ones from the reaction of 3-(aminomethyl)pyridine (3-picolylamine), arenealdehydes, and mercaptoacetic acid . This reaction proceeds in good yields under conventional heating or ultrasound irradiation . This established methodology provides a strong foundation for the proposed synthesis of this compound.

Proposed Synthetic Scheme:

A mixture of 3-picolylamine, an aldehyde, and mercaptoacetic acid can be refluxed in a suitable solvent such as toluene to afford the corresponding thiazolidin-4-one . To obtain the target molecule, this compound, a similar strategy could be employed using a different thiol source that does not result in a ketone at the 4-position of the thiazolidine ring, or by subsequent reduction of the thiazolidin-4-one.

It is important to note that while general methodologies for the synthesis of both the thiazolidine and pyridine-carbaldehyde components are well-documented, the specific synthesis of this compound may require optimization of reaction conditions and potentially the use of protecting groups to ensure the desired outcome.

Intermolecular Coupling Reactions of Pyridine and Thiazolidine Precursors

A primary strategy for the synthesis of this compound and its analogs is the intermolecular coupling of a suitable pyridine derivative with a thiazolidine precursor. This approach often relies on multicomponent reactions (MCRs), which offer a streamlined process where three or more reactants combine in a single step to form a complex product. nih.govscielo.br

One common MCR for thiazolidine synthesis involves the condensation of an amine, an aldehyde, and a mercapto-acid. To adapt this for the target molecule, one could envision a reaction between 3-aminomethylpyridine, an appropriate aldehyde, and thioglycolic acid. scielo.br The reaction typically proceeds through the initial formation of an imine from the pyridine-containing amine and the aldehyde, followed by a nucleophilic attack of the sulfur from the mercapto-acid and subsequent intramolecular cyclization to yield the thiazolidin-4-one ring. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Amine | Aldehyde | Mercapto-acid | Thiazolidin-4-one | |

| 3-Aminomethylpyridine | Arenealdehyde | Mercaptoacetic acid | 2-Aryl-3-(pyridin-3-ylmethyl)thiazolidin-4-one | scielo.br |

Sequential Ring Formation and Targeted Functionalization

An alternative to direct coupling involves the sequential formation of the heterocyclic rings. This could entail the initial synthesis of a functionalized pyridine ring, which is then elaborated to include the thiazolidine moiety, or vice versa. For instance, a pre-formed thiazolidine could be functionalized with a group that allows for its attachment to a pyridine ring.

A plausible route involves the reaction of cysteamine with a picolinaldehyde derivative. The condensation of cysteamine with aldehydes is a well-established method for forming the thiazolidine ring. wikipedia.org In this scenario, the amine group of cysteamine would react with the aldehyde functionality on the pyridine ring to form an imine, which then undergoes intramolecular cyclization via the thiol group to form the thiazolidine ring directly attached to the pyridine scaffold. researchgate.netnih.gov

Catalytic Systems for Enhanced Efficiency in Thiazolidine-Picolinaldehyde Synthesis

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the synthesis of thiazolidine-containing compounds. These include Lewis acids and organocatalysts, which can be applied to the synthesis of complex molecules like this compound.

Lewis Acid Catalysis in Condensation Reactions

Lewis acids are frequently employed to catalyze the condensation reactions that are central to thiazolidine synthesis. They can activate carbonyl groups, thereby facilitating the initial imine formation. nih.gov Various Lewis acids, such as zinc chloride (ZnCl₂) and copper-based catalysts, have been shown to be effective in promoting the synthesis of thiazolidine derivatives. nih.gov For example, copper catalysts can facilitate the one-pot synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates. nih.gov

| Catalyst | Reaction Type | Advantages | Reference |

| Zinc Chloride (ZnCl₂) | Condensation | Activation of carbonyls | |

| Copper(I) and Copper(II) salts | Cyclization | Catalyzes both propargylamine formation and subsequent cyclization | nih.gov |

| β-cyclodextrin-SO₃H | One-pot, three-component reaction | Reusable, solvent-free conditions | nih.gov |

Organocatalytic Strategies for Complex Heterocycle Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for the construction of complex molecular architectures. Proline and its derivatives are well-known organocatalysts for various transformations, including aldol (B89426) reactions. eurekaselect.com Thiazolidine-4-carboxylic acid, a derivative of proline where the gamma-carbon of the pyrrolidine ring is replaced by sulfur, has also been explored for its catalytic activity. eurekaselect.com Organocatalysts derived from thiazolidine-4-carboxylic acid have been successfully used in direct asymmetric aldol reactions, demonstrating their potential for constructing chiral thiazolidine-containing molecules. eurekaselect.com Recently, an organocatalytic [3+2] cycloaddition has been employed for the synthesis of 1,2,3-triazolyl-thiazolidine hybrids, showcasing the utility of organocatalysis in forming complex heterocyclic systems. nih.gov

Green Chemistry Principles and Sustainable Approaches in Thiazolidine-Picolinaldehyde Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Sustainable approaches to thiazolidine synthesis include microwave-assisted synthesis, the use of ionic liquids as both catalysts and reaction media, and reactions conducted in water. bohrium.com For instance, the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives has been successfully carried out using deep eutectic solvents, which act as both the solvent and the catalyst. nih.gov Furthermore, solid-supported catalysts, which are non-toxic, easy to handle, and recyclable, offer a greener alternative to traditional homogeneous catalysts. Catalyst-free methods for thiazolidine formation at physiological pH have also been developed, further enhancing the sustainability of these synthetic routes. nih.govrsc.org

| Green Chemistry Approach | Description | Advantages | Reference |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions | Reduced reaction times, often higher yields | bohrium.com |

| Ionic Liquids | Used as catalysts and/or solvents | Low volatility, potential for recyclability | bohrium.com |

| Deep Eutectic Solvents | Act as both solvent and catalyst in Knoevenagel condensations | Biodegradable, low cost | nih.gov |

| Solid-supported catalysts | Heterogeneous catalysts that can be easily recovered | Ease of separation, reusability | |

| Catalyst-free synthesis | Reactions proceed without a catalyst under physiological conditions | Avoids toxic catalysts, simplified workup | nih.govrsc.org |

Mechanistic Investigations of Reactions Involving 3 Thiazolidin 3 Yl Picolinaldehyde

Elucidation of Reaction Pathways and Identification of Intermediate Species

The formation of a thiazolidine (B150603) ring, such as in the hypothetical synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde, is generally understood to proceed through a two-step sequence involving imine formation followed by intramolecular cyclization.

Imine Formation Mechanisms in Picolinaldehyde Condensations

The initial step in the reaction would involve the nucleophilic attack of the primary amine of a precursor, such as cysteamine (B1669678), on the carbonyl carbon of picolinaldehyde. This is typically an acid-catalyzed process where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. The subsequent addition of the amine forms a hemiaminal intermediate. This intermediate then dehydrates, often with acid catalysis, to form a Schiff base, which is an imine. The formation of this imine is a reversible process, and the equilibrium can be driven towards the product by the removal of water.

Intramolecular Cyclization Dynamics in Thiazolidine Ring Formation

Following the formation of the imine intermediate, the thiol group of the cysteamine moiety would act as a nucleophile. An intramolecular attack of the sulfur atom on the imine carbon leads to the formation of the five-membered thiazolidine ring. This cyclization is typically a rapid and thermodynamically favorable process. The rate of this step can be influenced by the solvent and the presence of catalysts. For instance, studies on similar systems have shown that buffer components can promote thiazolidine formation. nih.gov

Stereochemical Control and Enantioselectivity in Thiazolidine-Picolinaldehyde Transformations

The formation of this compound from achiral precursors would result in a racemic mixture, as a new stereocenter is created at the carbon atom originating from the aldehyde. However, if a chiral aminothiol (B82208) were used, diastereomeric products could be formed. The stereochemical outcome would be influenced by the steric and electronic properties of the substituents on both the picolinaldehyde and the aminothiol. In related syntheses, the use of chiral auxiliaries or catalysts has been employed to achieve enantioselectivity. For instance, the synthesis of a thiazolidine prodrug of the aromatic aldehyde TD-7 resulted in a mixture of diastereomers, indicating a lack of significant stereochemical control in that specific reaction. nih.gov

Kinetic and Thermodynamic Analyses of Relevant Condensation and Cyclization Processes

Comprehensive Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and scholarly publications, detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound could not be located. As a result, the generation of a detailed scientific article with the specific data tables and in-depth research findings as requested is not possible at this time.

The investigation sought to find specific experimental values for the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine functional groups and electronic transitions.

Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis.

X-ray Crystallography: To ascertain the precise solid-state structure and conformation.

While information on related compounds, such as thiazolidinone and picolinaldehyde derivatives, is available, these data are not directly applicable to the specific molecule of interest. The generation of scientifically accurate and non-hallucinatory content requires published, peer-reviewed data for the exact compound .

It is possible that the synthesis and detailed characterization of this compound have not been published in the accessible scientific literature, or the compound may be a novel substance that has not yet been fully described. Without access to primary research data, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.

Researchers interested in this specific compound may need to undertake its synthesis and characterization to generate the necessary spectroscopic and structural data.

Advanced Spectroscopic and Structural Characterization of 3 Thiazolidin 3 Yl Picolinaldehyde

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a substance. This process is fundamental for the validation of a compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element present. For a newly synthesized compound such as 3-(Thiazolidin-3-yl)picolinaldehyde, elemental analysis serves as a critical checkpoint to confirm that the synthesized product possesses the expected atomic constituents in the correct proportions, thereby corroborating its proposed molecular structure.

The most common method for determining the elemental composition of organic compounds is combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. This process converts the carbon atoms into carbon dioxide (CO2), hydrogen atoms into water (H2O), and nitrogen atoms into nitrogen gas (N2) or its oxides, which are then converted back to N2. Sulfur is typically converted to sulfur dioxide (SO2). The amounts of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample.

The molecular formula for this compound is C9H10N2OS. Based on this formula, the theoretical elemental composition can be calculated by dividing the total mass of each element in the formula by the molecular weight of the compound and multiplying by 100.

The validation of the empirical formula is achieved by comparing these theoretical percentages with the experimental values obtained from the elemental analysis. A close agreement between the experimental and calculated values, typically within a margin of ±0.4%, is considered strong evidence for the proposed chemical formula and, by extension, the purity of the synthesized compound. orientjchem.org

Below is a data table presenting the theoretical elemental composition of this compound. While specific experimental data for this compound is not available in the cited literature, the table illustrates the expected values that would be sought in a laboratory setting to validate its empirical formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass of Element in Molecule ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.64 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.20 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.42 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.24 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.51 |

| Total | 194.28 | 100.00 |

This table provides the benchmark against which experimental results from an elemental analyzer would be compared. For instance, a research finding would typically present the data in a format similar to the following, as seen for a related compound, (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (C9H7N3OS2): Calculated: C, 45.55%; H, 2.97%; N, 17.71%; S, 27.02%. Found: C, 45.35%; H, 3.23%; N, 17.67%; S, 27.44%. researchgate.net This comparison demonstrates the practical application of elemental analysis in the structural confirmation of synthesized molecules.

Computational and Theoretical Insights into 3 Thiazolidin 3 Yl Picolinaldehyde

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic properties and potential reactivity of 3-(Thiazolidin-3-yl)picolinaldehyde. These methods allow for the exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a 6-31G(d,p) basis set, can be employed to determine its optimized molecular geometry, including bond lengths and angles. niscair.res.in These calculations provide insights into the molecule's stability and the spatial arrangement of its atoms.

Furthermore, DFT is utilized to calculate key electronic properties that govern the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. jmchemsci.com In related picolinaldehyde-based materials, DFT has been used to determine that smaller band gaps can lead to significant electronic properties. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Indicates the ability to donate an electron. |

| LUMO Energy | (Value) eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | (Value) eV | Relates to chemical reactivity and stability. jmchemsci.com |

| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined from specific DFT calculations on this compound.

The thiazolidine (B150603) and picolinaldehyde moieties of the molecule can exhibit conformational flexibility. Conformational analysis, often performed in conjunction with DFT, helps to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov For a molecule like this compound, MD simulations can reveal how the molecule interacts with its environment and how its conformation changes. nih.govnih.gov These simulations are particularly useful for understanding the stability of the molecule in different solvents and its potential interactions with biological macromolecules. nih.gov The root-mean-square deviation (RMSD) from the initial structure is often monitored during MD simulations to assess the stability of the molecular system. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties.

Table 2: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | (Value) | Represents interactions between hydrogen atoms. erciyes.edu.tr |

| C···H/H···C | (Value) | Indicates interactions between carbon and hydrogen atoms. erciyes.edu.tr |

| N···H/H···N | (Value) | Highlights hydrogen bonding involving nitrogen atoms. nih.gov |

| S···H/H···S | (Value) | Shows interactions involving the sulfur atom of the thiazolidine ring. nih.gov |

| O···H/H···O | (Value) | Represents hydrogen bonding involving the oxygen of the aldehyde. |

Note: The values in this table are illustrative and would be derived from a specific Hirshfeld surface analysis of the crystal structure of this compound.

The crystal structure of this compound is likely to be influenced by a network of intermolecular forces. Hydrogen bonds, involving the nitrogen and oxygen atoms as acceptors and various C-H groups as donors, are expected to play a crucial role in the molecular packing. nih.gov

Additionally, the pyridine (B92270) ring of the picolinaldehyde moiety can participate in π-stacking interactions with adjacent rings. These non-covalent interactions, where the aromatic rings are arranged in a parallel or T-shaped fashion, contribute to the stability of the crystal lattice. nih.gov The interplay of these hydrogen bonding and π-stacking interactions creates a three-dimensional supramolecular architecture. erciyes.edu.tr

In Silico Modeling for Prediction of Chemical Reactivity and Properties

In silico modeling encompasses a range of computational techniques that can predict the chemical reactivity and other properties of this compound without the need for laboratory experiments. These models often use quantitative structure-activity relationship (QSAR) approaches, where the biological activity or a specific property is correlated with molecular descriptors. researchgate.net

For instance, molecular docking studies, a form of in silico modeling, can predict how this compound might bind to the active site of a protein. researchgate.net This is particularly relevant in drug discovery, where understanding the binding affinity and mode of interaction is essential. nih.gov The results of such studies can guide the synthesis of more potent and selective derivatives. researchgate.net Computational tools can also predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of new chemical entities. nih.gov

Design, Synthesis, and Chemical Exploration of 3 Thiazolidin 3 Yl Picolinaldehyde Derivatives and Analogues

Systematic Structural Modifications and Diversification Strategies at Key Positions

The chemical architecture of 3-(thiazolidin-3-yl)picolinaldehyde offers multiple avenues for systematic structural modifications. These modifications are crucial for fine-tuning the molecule's properties and for creating a diverse library of analogues for further investigation. Key positions for diversification include the thiazolidine (B150603) ring, the pyridine (B92270) ring, and the aldehyde functional group.

A primary strategy for the synthesis of the core structure involves the condensation of 2-formylpyridine with a suitable aminothiol (B82208), such as cysteine or a derivative thereof. This approach, analogous to the synthesis of other thiazolidine-containing compounds, allows for the introduction of substituents on the thiazolidine ring. For instance, using substituted cysteine analogues can introduce alkyl or aryl groups at the C4 and C5 positions of the thiazolidine ring.

Further diversification can be achieved by modifying the pyridine ring. The synthesis can start from a pre-functionalized picolinaldehyde. For example, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter the electronic properties of the entire molecule. The aldehyde group itself is a versatile handle for a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into various imine and hydrazone derivatives.

| Modification Site | Synthetic Strategy | Potential Derivatives |

| Thiazolidine Ring (C4, C5) | Condensation with substituted aminothiols | 4-alkyl/aryl-3-(thiazolidin-3-yl)picolinaldehyde, 5-alkyl/aryl-3-(thiazolidin-3-yl)picolinaldehyde |

| Pyridine Ring | Use of pre-functionalized picolinaldehydes | 4/5/6-halo/alkoxy/nitro-3-(thiazolidin-3-yl)picolinaldehyde |

| Aldehyde Group | Oxidation, reduction, condensation | 3-(Thiazolidin-3-yl)picolinic acid, [3-(Thiazolidin-3-yl)pyridin-2-yl]methanol, N-substituted imines |

Hybridization with Other Relevant Heterocyclic Scaffolds to Create Novel Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores or bioactive moieties into a single molecule, has emerged as a powerful tool in drug discovery. nih.gov The this compound scaffold is an excellent candidate for hybridization, given the known biological relevance of both thiazolidine and pyridine heterocycles.

One promising approach involves the fusion of the this compound core with other heterocyclic systems known for their diverse chemical and biological activities, such as triazoles, pyrazoles, and oxadiazoles. For example, the aldehyde functionality can be used as a synthetic handle to link to a second heterocyclic ring. A common method is to first convert the aldehyde to a hydrazone, which can then undergo cyclization to form a triazole or pyrazole (B372694) ring.

Another strategy is to append a heterocyclic moiety to the thiazolidine ring. This can be achieved by using a substituted aminothiol that already contains the desired heterocycle in its side chain during the initial condensation step. This approach allows for the creation of a diverse range of hybrid molecules with potentially novel three-dimensional structures and chemical properties.

| Hybrid Scaffold | Synthetic Approach | Example Hybrid Architecture |

| Triazole | Conversion of the aldehyde to a hydrazone followed by cyclization | 3-(Thiazolidin-3-yl)-2-(1,2,4-triazol-5-yl)pyridine |

| Pyrazole | Reaction of an aldehyde-derived chalcone (B49325) with hydrazine | 3-(Thiazolidin-3-yl)-2-(pyrazol-3-yl)pyridine |

| Thiazole (B1198619) | Hantzsch thiazole synthesis using a thioamide derived from the picolinaldehyde | 2-(2-(Thiazol-2-yl)pyridin-3-yl)thiazolidine |

The synthesis of novel pyridine-thiazole hybrid molecules has been reported to yield compounds with interesting cytotoxic action, suggesting the potential of such hybridization strategies. nih.gov

Structure-Reactivity Relationship (SRR) Studies of Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound analogues, SRR studies would focus on how systematic structural modifications influence the reactivity of the key functional groups, particularly the aldehyde.

The electronic nature of substituents on the pyridine ring is expected to have a profound effect on the electrophilicity of the aldehyde's carbonyl carbon. Electron-withdrawing groups, such as nitro or cyano groups, would increase the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups, like alkoxy or amino groups, would decrease its reactivity towards nucleophiles.

Steric hindrance around the aldehyde group will also play a crucial role. Bulky substituents at the C4 position of the pyridine ring or on the thiazolidine ring could shield the aldehyde from approaching nucleophiles, thereby reducing its reaction rates.

| Substituent Position | Substituent Type | Predicted Effect on Aldehyde Reactivity |

| Pyridine Ring (para to aldehyde) | Electron-withdrawing (e.g., -NO2) | Increased reactivity |

| Pyridine Ring (para to aldehyde) | Electron-donating (e.g., -OCH3) | Decreased reactivity |

| Pyridine Ring (ortho to aldehyde) | Bulky group (e.g., -tBu) | Decreased reactivity due to steric hindrance |

| Thiazolidine Ring (C4) | Bulky group | Potential for decreased reactivity due to steric hindrance |

Investigation of Stereoisomeric Forms and Their Differential Chemical Properties

The presence of chiral centers in the this compound scaffold introduces the possibility of stereoisomerism, which can have a significant impact on the chemical and biological properties of the molecule. The C4 of the thiazolidine ring, derived from the alpha-carbon of cysteine, is a chiral center. The formation of the thiazolidine ring itself can also introduce a new chiral center at the C2 position.

This results in the potential for diastereomers, which have different physical and chemical properties. For instance, the synthesis of a thiazolidine prodrug of the aromatic aldehyde TD-7 resulted in the formation of a mixture of diastereomers. nih.gov The separation of these stereoisomers is often possible using chiral chromatography techniques.

The differential chemical properties of these stereoisomers can be significant. For example, in reactions with other chiral molecules, the enantiomers of this compound would be expected to react at different rates and potentially lead to different products. This is a critical consideration in asymmetric synthesis and in understanding the molecule's interactions in a chiral environment. The synthesis of chiral 1,3-oxazolidines as ligands for enantioselective additions to aldehydes highlights the importance of stereochemistry in directing chemical reactions. researchgate.net

| Stereoisomeric Feature | Origin | Potential Chemical Differentiation |

| Enantiomers | Chirality at C4 of thiazolidine ring | Differential reaction rates with other chiral reagents |

| Diastereomers | Chirality at C2 and C4 of thiazolidine ring | Different physical properties (e.g., melting point, solubility), different reactivity |

The study of these stereoisomeric forms is essential for a complete understanding of the chemical nature of this compound and its derivatives.

Emerging Research Directions and Diverse Applications of 3 Thiazolidin 3 Yl Picolinaldehyde Scaffolds

Catalytic Applications in Facilitating Organic Transformations

The inherent structural features of 3-(thiazolidin-3-yl)picolinaldehyde make it a promising candidate for the development of novel catalysts. The pyridine (B92270) nitrogen, the thiazolidine (B150603) heteroatoms, and the aldehyde functional group can all play crucial roles in catalytic cycles, either through coordination with metal centers or by participating directly in non-metallic reaction pathways.

Ligand Design for Metal-Catalyzed Reactions

The picolinaldehyde moiety is a well-established bidentate ligand, capable of coordinating to metal ions through its pyridine nitrogen and aldehyde oxygen atoms. researchgate.net The addition of the thiazolidine ring introduces further potential coordination sites, namely the sulfur and nitrogen atoms. This multidentate character allows the this compound scaffold to act as a versatile ligand for a variety of metal-catalyzed reactions.

The design of such ligands is critical for controlling the reactivity and selectivity of metal catalysts. The formation of stable chelate complexes can influence the electronic properties and steric environment of the metal center, thereby directing the outcome of reactions. For instance, pyridine-containing ligands are widely used in organometallic chemistry and catalysis. nih.gov The combination of the 'picolinyl' unit with the thiazolidine ring can create a unique N,N,S or N,O,S-tridentate coordination environment. This framework is analogous to other pincer-type ligands that have shown significant utility in catalysis. acs.org Research into related pyridine-based chelating agents has demonstrated their ability to form stable complexes with a range of metal ions, which can then be employed in transformations such as coupling reactions.

Organocatalytic Roles in Asymmetric Synthesis

Asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze enantioselective reactions, has become a major pillar of modern chemical synthesis. beilstein-journals.org The this compound scaffold is particularly well-suited for this area, especially when the thiazolidine ring is derived from a chiral source like L-cysteine. This introduces a stereogenic center into the catalyst's structure, which can be used to induce asymmetry in chemical transformations.

Thiazolidine derivatives have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions, achieving significant conversions and enantiomeric excesses. benthamdirect.com The mechanism often involves the formation of an enamine or iminium ion intermediate, a common activation strategy in organocatalysis. youtube.com In the case of this compound, the aldehyde group could react with a substrate to form an activated iminium ion with the thiazolidine nitrogen, while the chiral environment of the thiazolidine ring directs the stereochemical outcome of the subsequent reaction. This approach mirrors the success of proline and its derivatives, which are celebrated organocatalysts. beilstein-journals.org

Chemical Biology and Bioconjugation Research Utilizing Thiazolidine Chemistry

The formation of a thiazolidine ring from the condensation of a compound bearing a 1,2-aminothiol group (such as an N-terminal cysteine in a peptide) and an aldehyde is a key reaction in chemical biology. This reaction can proceed efficiently under physiological conditions, sometimes without the need for a catalyst, making it a "click-type" reaction suitable for biological applications. wikipedia.org

This specific chemistry has been harnessed for various bioconjugation strategies, including the labeling of peptides and proteins, engineering living cell surfaces, and creating antibody-drug conjugates. While historically considered a slow and reversible process requiring acidic pH, recent studies have shown that the reaction kinetics and stability of the resulting thiazolidine linkage can be significantly enhanced by the choice of aldehyde. The reaction between 1,2-aminothiols and aldehydes can be fast and yield stable products at neutral pH, expanding its utility as a bioorthogonal tool.

Furthermore, thiazolidine-masked α-oxo aldehydes have been developed as a method for site-specific protein modification. researchgate.net In this strategy, a thiazolidine protects an aldehyde, which can be later unmasked under mild conditions, for example, using silver ions, to allow for subsequent ligation reactions. researchgate.net This demonstrates the potential of the thiazolidine-aldehyde motif as a controllable chemical handle in complex biological systems.

Role as Versatile Building Blocks in Complex Molecule Synthesis

Heterocyclic compounds are foundational to medicinal chemistry and drug discovery, with thiazolidine-containing structures being particularly prominent. nih.govnih.gov The thiazolidine motif is a key component in a wide array of bioactive compounds, including the antibiotic penicillin. nih.govwikipedia.org The this compound scaffold serves as an excellent example of a versatile building block, offering multiple reaction handles for the construction of more complex molecular architectures. nih.gov

The aldehyde group is a gateway to numerous chemical transformations. It can undergo nucleophilic attack to form Schiff bases with amines, a reaction that yields iminopyridine ligands with robust coordination chemistry. wikipedia.org It can also be oxidized to a carboxylic acid (picolinic acid derivative) or reduced to an alcohol, each providing a new set of functional possibilities. The pyridine ring itself can undergo substitution reactions, although its electron-deficient nature directs nucleophiles to the C2 and C4 positions. nih.gov

Simultaneously, the thiazolidine ring can be considered a protected form of cysteine and can be used in the synthesis of peptides or other complex natural products. The ability to use multicomponent reactions (MCRs) to synthesize thiazolidine derivatives further highlights their utility as building blocks for generating molecular diversity with high atom economy. nih.gov

Development of Advanced Materials Incorporating Thiazolidine-Picolinaldehyde Architectures

The unique chemical properties of the this compound structure make it an attractive monomer or functional unit for the creation of advanced materials. The incorporation of this scaffold into polymer backbones or as a pendant group can impart specific, desirable properties to the resulting material.

Polymers functionalized with pyridine or related chelating groups like di(2-picolyl)amine (DPA) are known to be effective at binding metal ions. researchgate.netrsc.org By polymerizing or grafting monomers based on the this compound architecture, it is possible to create materials with tailored metal-chelating properties. google.com Such polymers could find applications in environmental remediation for the selective removal of heavy metal ions from water, or as catalysts themselves. dtic.mil The formation of metallo-hydrogels through coordination crosslinking is another promising avenue, where the mechanical and relaxation properties of the gel can be tuned by the choice of metal ion. rsc.org

Furthermore, polymers bearing aldehyde functionalities have been used to construct reactive polymer vesicles, or polymersomes. nih.gov These nanostructures can be subsequently modified or crosslinked through reactions involving the aldehyde groups, allowing for the creation of functional and responsive delivery systems. nih.gov Incorporating the thiazolidine-picolinaldehyde unit could lead to materials with dual functionalities, such as metal-sensing and drug delivery capabilities.

Q & A

Q. How can researchers reliably synthesize and characterize 3-(thiazolidin-3-yl)picolinaldehyde derivatives?

- Methodological Answer : Synthesis typically follows a Suzuki-Miyaura coupling or Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups to the picolinaldehyde scaffold. For example, derivatives like 3-(3-nitrophenyl)picolinaldehyde (10c) are synthesized via General Procedure B, involving purification via silica gel chromatography (10→30% EtOAc/hexanes) to achieve >90% purity . Characterization employs 13C NMR (δ 191.7–192.5 ppm for aldehyde carbonyl) and HRMS (e.g., C17H19N2O3+ [M+H]+: 299.1396 observed vs. 299.1395 calculated) to confirm structure and purity . Overlapping NMR signals (e.g., δ 149.2 ppm in 10c) require HSQC/HMBC correlations for resolution .

Q. What analytical techniques are critical for verifying the structural integrity of thiazolidine-picolinaldehyde hybrids?

- Methodological Answer : Beyond NMR and HRMS, X-ray crystallography resolves steric effects of bulky substituents (e.g., adamantyl groups in 10e) that influence reactivity. For example, 3-(adamantan-1-yl)picolinaldehyde exhibits distinct 1H NMR shifts (δ 2.09 ppm for adamantyl protons) and 13C signals (δ 40.7 ppm for bridgehead carbons) . HPLC with UV detection (e.g., 254 nm) monitors purity, especially for derivatives with electron-withdrawing groups (e.g., nitro in 10c), which may degrade under prolonged light exposure .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in catalytic applications?

- Methodological Answer : Substituent effects are systematically evaluated via DFT calculations and kinetic studies. For instance, 4-chloro or 6-methyl groups on picolinaldehyde reduce yields in Pd-catalyzed C(sp3)-H functionalization due to steric hindrance of the Breslow intermediate . Conversely, electron-donating groups (e.g., 4-OMe ) enhance aldehyde electrophilicity, improving yields in chiroptical sensor synthesis (e.g., 10l: 94% yield via EtOAc/hexanes gradient elution) . Tabulated

| Substituent Position | Substituent Type | Yield (%) | Key Observation |

|---|---|---|---|

| 3-Chloro | Electron-withdrawing | 25–35 | Hindered intermediate formation |

| 4-OMe | Electron-donating | 76–94 | Enhanced electrophilicity |

| 6-Methyl | Steric | <30 | Steric clash in catalysis |

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Overlapping 13C NMR signals (e.g., δ 149.2 ppm in 10c) are resolved using 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and heteroatom-bound protons . For derivatives with fluorinated aryl groups (e.g., 10k, 10l), 19F NMR clarifies regiochemical outcomes, as seen in 10l (δ -3.9 ppm for trifluoromethyl groups) . Isotopic labeling (e.g., deuterated solvents) aids in distinguishing exchangeable protons in thiazolidine rings .

Q. How can computational modeling predict the bioactivity of thiazolidine-picolinaldehyde hybrids?

- Methodological Answer : Molecular docking and MD simulations assess binding to therapeutic targets (e.g., cyclooxygenase-1 for anti-inflammatory activity). For example, derivatives like (E)-2-(5-fluoro-1-(picolinaldehyde-methylene)-1H-inden-3-yl)acetic acid (17c–e) show COX-1 selectivity via sulfonyl group interactions (IC50 < 1 µM) . QSAR models correlate substituent electronic parameters (Hammett σ) with anticonvulsant activity, as demonstrated in thiazolidinone derivatives with MES model efficacy (65% activity vs. PTZ model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.